cis-3-Octen-1-ol

説明

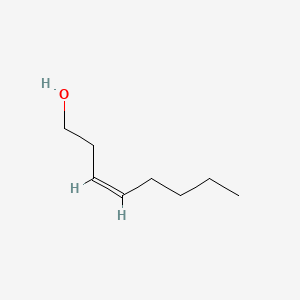

Structure

3D Structure

特性

IUPAC Name |

(Z)-oct-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h5-6,9H,2-4,7-8H2,1H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXQPTHHAPCTPP-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885115 | |

| Record name | 3-Octen-1-ol, (3Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

white to slightly yellowish liquid with a musty, mushroom-like odour | |

| Record name | cis-3-Octen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/381/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

73.00 °C. @ 0.50 mm Hg | |

| Record name | (Z)-3-Octen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water | |

| Record name | cis-3-Octen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/381/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.830-0.850 | |

| Record name | cis-3-Octen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/381/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

20125-84-2 | |

| Record name | cis-3-Octen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20125-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Octen-1-ol, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020125842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octen-1-ol, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Octen-1-ol, (3Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-oct-3-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OCTEN-1-OL, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34A1X2Y8M9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-3-Octen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-3-Octen-1-ol: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Octen-1-ol is an unsaturated fatty alcohol with the molecular formula C₈H₁₆O.[1] It is a colorless liquid recognized for its characteristic fresh, green, and melon-like aroma, which has led to its extensive use in the flavor and fragrance industries.[2][3] Beyond its sensory properties, this compound plays a significant role in chemical ecology as a potent insect attractant and is a subject of interest in pharmaceutical research for its potential therapeutic properties. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis and analysis protocols, biological activity, and safety information.

Chemical Structure and Identification

This compound, systematically named (Z)-oct-3-en-1-ol, is an eight-carbon aliphatic alcohol featuring a cis-configured double bond between the third and fourth carbon atoms.[1]

Structure:

Key Identifiers:

| Identifier | Value |

| CAS Number | 20125-84-2 |

| Molecular Formula | C₈H₁₆O[1] |

| Molecular Weight | 128.21 g/mol [1] |

| IUPAC Name | (Z)-oct-3-en-1-ol[1] |

| Synonyms | (Z)-3-Octen-1-ol, cis-3-Octenol[1] |

| InChI Key | YDXQPTHHAPCTPP-WAYWQWQTSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in various experimental and industrial settings.

| Property | Value | Reference |

| Appearance | Colorless liquid | [2][3] |

| Odor | Powerful fresh melon, green, earthy | [2] |

| Boiling Point | 174 °C @ 760 mmHg | [2] |

| 88 - 90 °C @ 15 mmHg | [3] | |

| 73 °C @ 0.5 mm Hg | [4] | |

| Density | 0.840 - 0.850 g/mL at 25 °C | [2][3] |

| Refractive Index | 1.440 - 1.450 at 20 °C | [2][3] |

| Flash Point | 82 °C / 179.6 °F | [5] |

| Vapor Pressure | 0.16 mmHg @ 25 °C (estimated) | [2] |

| Solubility | Insoluble in water; soluble in alcohol | [2] |

| logP (o/w) | 2.716 (estimated) | [2] |

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of cis-alkenols are the Grignard reaction and the catalytic hydrogenation of alkynols.

3.1.1. Grignard Reaction

This method involves the reaction of a Grignard reagent with an appropriate aldehyde. For this compound, this would typically involve the reaction of propenylmagnesium bromide with pentanal, followed by an acidic workup.

-

Materials: Magnesium turnings, 3-bromopropene, pentanal, anhydrous diethyl ether, hydrochloric acid (1M), saturated ammonium chloride solution, anhydrous magnesium sulfate.

-

Procedure:

-

Prepare the Grignard reagent by slowly adding a solution of 3-bromopropene in anhydrous diethyl ether to a suspension of magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Once the Grignard reagent is formed, cool the reaction mixture in an ice bath.

-

Slowly add a solution of pentanal in anhydrous diethyl ether to the Grignard reagent with continuous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with 1M hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

-

3.1.2. Catalytic Hydrogenation

A more stereoselective method for producing cis-alkenes is the partial hydrogenation of the corresponding alkyne using a poisoned catalyst, such as Lindlar's catalyst.

-

Materials: 3-Octyn-1-ol, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), hydrogen gas, hexane (or another suitable solvent).

-

Procedure:

-

Dissolve 3-Octyn-1-ol in hexane in a suitable hydrogenation vessel.

-

Add Lindlar's catalyst to the solution.

-

Purge the vessel with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-1000 kPa) and stir the mixture vigorously.[6]

-

Monitor the reaction progress by monitoring hydrogen uptake or by periodic analysis of aliquots using GC-MS.

-

Once the theoretical amount of hydrogen has been consumed, or the reaction has gone to completion, stop the reaction.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to yield this compound.

-

Analytical Methods

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

-

Sample Preparation: Dilute the this compound sample in a suitable solvent such as hexane or dichloromethane. For trace analysis in complex matrices (e.g., biological samples), headspace solid-phase microextraction (HS-SPME) can be employed.[7][8]

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure and stereochemistry of this compound.

-

Sample Preparation: Dissolve a small amount of the purified sample in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR (Typical Resonances):

-

Signals for the olefinic protons of the cis-double bond are expected around 5.3-5.5 ppm.

-

The methylene protons adjacent to the hydroxyl group would appear around 3.6 ppm.

-

Other aliphatic protons will resonate in the upfield region (0.8-2.2 ppm).

-

-

¹³C NMR (Typical Resonances):

-

The carbons of the double bond will have signals in the olefinic region (around 125-135 ppm).

-

The carbon bearing the hydroxyl group will be in the range of 60-65 ppm.

-

Aliphatic carbons will appear in the upfield region.

-

3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: As a liquid, this compound can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[4][9]

-

Expected Absorptions:

-

A broad O-H stretching band around 3300-3400 cm⁻¹.

-

C-H stretching bands for sp² and sp³ hybridized carbons just below and above 3000 cm⁻¹.

-

A C=C stretching absorption around 1650 cm⁻¹ (characteristic of a cis-double bond).

-

A C-O stretching band in the region of 1050-1150 cm⁻¹.

-

Biological Activity and Signaling Pathway

This compound is a well-documented semiochemical, acting as an attractant for various insect species, including mosquitoes.[10] Its biological activity is mediated through the insect's olfactory system.

Insect Olfaction Pathway

The detection of volatile compounds like this compound in insects involves a series of steps beginning with the transport of the odorant molecule to the olfactory receptors.

Caption: Insect olfactory signaling pathway for this compound.

The process begins with the entry of this compound into the sensillum lymph, where it is bound by an Odorant-Binding Protein (OBP).[11][12] This complex transports the hydrophobic odorant to an Odorant Receptor (OR) located on the dendritic membrane of an olfactory receptor neuron.[3][11] The binding of the odorant to the OR, which is complexed with an Orco co-receptor, triggers a conformational change that opens an associated ion channel.[3] This leads to an influx of ions, causing membrane depolarization and the generation of an action potential, which transmits the signal to the insect's brain, resulting in a behavioral response.[2]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[5]

| Hazard Statement | GHS Classification |

| Harmful if swallowed | H302 (Acute toxicity, oral)[1] |

| Causes skin irritation | H315 (Skin corrosion/irritation)[1] |

| Combustible liquid | Flammable liquids, Category 4[5] |

-

Handling: Wear protective gloves, clothing, and eye/face protection. Keep away from heat, sparks, open flames, and hot surfaces.

-

Storage: Store in a cool, well-ventilated place in a tightly sealed container under inert gas.[2][5]

-

First Aid:

Conclusion

This compound is a multifaceted molecule with significant applications in both industrial and research settings. Its well-defined chemical and physical properties, coupled with its interesting biological activity, make it a valuable compound for further investigation. This guide provides a foundational understanding of this compound for professionals in chemistry and the life sciences, facilitating its safe and effective use in their research and development endeavors.

References

- 1. 3-Octen-1-ol, (3Z)- | C8H16O | CID 5364519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Odorant binding protein - Proteopedia, life in 3D [proteopedia.org]

- 3. Frontiers | Roles of insect odorant binding proteins in communication and xenobiotic adaptation [frontiersin.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. fishersci.com [fishersci.com]

- 6. WO2014156781A1 - Production method for cis-3-hexene-1-ol - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. Frontiers | Functional Development of the Octenol Response in Aedes aegypti [frontiersin.org]

- 11. Odorant-binding protein - Wikipedia [en.wikipedia.org]

- 12. The 40-Year Mystery of Insect Odorant-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-Octen-3-ol - Wikipedia [en.wikipedia.org]

The Ubiquitous Yet Elusive cis-3-Octen-1-ol: An In-depth Technical Guide to its Natural Occurrence in Fungi and Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) play a critical role in the chemical ecology of fungi and plants, mediating a wide array of interactions. Among these, the eight-carbon (C8) unsaturated alcohol, cis-3-Octen-1-ol, and its more prevalent isomer, 1-octen-3-ol, are of significant interest due to their characteristic aromas and diverse biological activities. While 1-octen-3-ol, often referred to as "mushroom alcohol," is well-documented as a key aroma component in many fungal species, the specific occurrence and quantitative data for this compound are less abundant in scientific literature. This technical guide provides a comprehensive overview of the natural occurrence of this compound and related C8 volatiles in fungi and plants, with a focus on quantitative data, detailed experimental protocols for their analysis, and the underlying biosynthetic pathways.

Natural Occurrence and Quantitative Data

This compound and its isomers are products of the lipoxygenase (LOX) pathway, which involves the enzymatic oxidation of polyunsaturated fatty acids, primarily linoleic acid.[1] Their presence has been reported in a variety of fungal and plant species, where they contribute to aroma profiles and may be involved in signaling pathways related to defense and development.[2][3]

Quantitative Data in Fungi

The following table summarizes the available quantitative data for this compound and the more commonly reported 1-octen-3-ol in various fungal species. It is important to note the general scarcity of specific quantitative data for the cis-3-isomer.

| Fungal Species | Compound | Concentration | Analytical Method | Reference |

| Penicillium roqueforti | 1-octen-3-ol | Major volatile | GC-MS | [4] |

| Trichoderma atroviride | 1-octen-3-ol | Detected | HS-SPME-GC-MS | [5] |

| Agaricus bisporus (Button Mushroom) | 1-octen-3-ol | 62.4-89.2% of total C8 volatiles | HS-SPME-GC-MS/MS | [6] |

| Hypsizygus tesselatus (Beech Mushroom) | 1-octen-3-ol | 62.4% of total C8 volatiles | HS-SPME-GC-MS/MS | [6] |

| Lentinula edodes (Shiitake Mushroom) | 1-octen-3-ol | 89.2% of total C8 volatiles | HS-SPME-GC-MS/MS | [6] |

| Tuber species (Truffles) | 3-octene | Detected | HS-SPME-GC-MS | [7] |

Quantitative Data in Plants

The occurrence of this compound has been reported in several plant species, often as a minor component of the volatile profile. The table below presents available data.

| Plant Species | Plant Part | Compound | Concentration/Relative Abundance | Analytical Method | Reference |

| Mentha species (Mint) | Aerial parts | 1-Octen-3-yl-acetate | 0.4-0.5% | GC-MS | |

| Banana, Passion fruit, Green peas | Fruit/Seed | This compound | Reported as present | Not specified | [8] |

| Soybean (Glycine max) | Leaves (wounded) | 1-octen-3-ol | Increased upon wounding | Not specified |

Experimental Protocols

The analysis of this compound and other C8 volatiles from fungal and plant matrices is predominantly carried out using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly sensitive and solvent-free, making it ideal for the analysis of volatile compounds.[5][6]

Sample Preparation

For Fungal Cultures:

-

Liquid Cultures: An aliquot of the fungal culture is transferred to a headspace vial.[5]

-

Solid Cultures: The fungus is grown directly on a solid medium within a headspace vial.[5]

-

Mushroom Samples: Fresh mushroom tissue is finely chopped or homogenized. A known weight of the homogenized sample (e.g., 1-5 g) is placed into a headspace vial. For quantitative analysis, a known amount of an internal standard can be added.[6] To halt enzymatic activity and control volatile emission for unattended analysis, a novel strategy involves freeze-drying the mushroom powder, followed by rehydration and the addition of a 15% citric acid solution.[6]

For Plant Material:

-

Fresh plant material (e.g., leaves, flowers) is collected and immediately processed to minimize volatile loss.

-

The material is finely cut or ground.

-

A known weight of the plant material is placed in a headspace vial. An internal standard can be added for quantification.

Headspace Solid-Phase Microextraction (HS-SPME)

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.[5]

-

Equilibration: The sealed vial containing the sample is incubated at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 min) to allow volatiles to equilibrate in the headspace.[6]

-

Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 20-40 min) at a controlled temperature to adsorb the volatile compounds.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: The SPME fiber is inserted into the hot inlet of the gas chromatograph (e.g., 250 °C) to thermally desorb the trapped analytes onto the GC column.[7]

-

Gas Chromatography:

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for separation.[6]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.[6]

-

Oven Temperature Program: A temperature gradient is employed to separate the compounds. A typical program might be: initial temperature of 40°C held for 2 min, then ramped to 250°C at 5°C/min, and held for 5 min.[9]

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.[9]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used.

-

Data Acquisition: Data is collected in full scan mode to identify all volatile compounds. For targeted quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and selectivity.[6]

-

-

Compound Identification: Compounds are identified by comparing their mass spectra with those in spectral libraries (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.[5]

-

Quantification: Quantification is typically performed by creating a calibration curve using a certified standard of this compound and an appropriate internal standard.[6]

Signaling Pathways and Biosynthesis

The biosynthesis of C8 compounds, including this compound, in fungi primarily originates from the oxidative cleavage of linoleic acid.[1] This pathway is a key part of the broader oxylipin signaling network.

Caption: Biosynthesis of C8 alcohols from linoleic acid in fungi.

In plants, this compound can also be involved in defense signaling. For instance, in Arabidopsis thaliana, exposure to 1-octen-3-ol induces defense genes associated with wounding and the ethylene/jasmonic acid signaling pathways, enhancing resistance to the fungal pathogen Botrytis cinerea.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample.

Caption: General workflow for this compound analysis.

Conclusion

This compound and its related C8 compounds are significant volatile metabolites in both fungi and plants, contributing to their characteristic aromas and participating in complex ecological interactions. While the analytical methodologies for their detection are well-established, there remains a notable gap in the literature regarding specific quantitative data for this compound across a diverse range of species. This guide provides a foundational understanding of the current knowledge and a practical framework for researchers to pursue further investigations into the occurrence, biosynthesis, and functional roles of this elusive yet important natural product. Future research should focus on targeted quantitative studies to build a more comprehensive database of this compound concentrations in various biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]

- 5. Identification and profiling of volatile metabolites of the biocontrol fungus Trichoderma atroviride by HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound CAS#: 20125-84-2 [m.chemicalbook.com]

- 9. Monitoring the volatile language of fungi using gas chromatography-ion mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis pathway of cis-3-Octen-1-ol in mushrooms

An In-depth Technical Guide to the Biosynthesis of C8-Volatiles in Mushrooms, Focusing on the Linoleic Acid Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

Volatile organic compounds (VOCs) are critical to the characteristic aroma and flavor profile of mushrooms. Among these, eight-carbon (C8) compounds are predominant, with (R)-(-)-1-octen-3-ol, often referred to as "mushroom alcohol," being the most significant contributor. While the user's query specified the biosynthesis of cis-3-octen-1-ol, the vast body of scientific literature focuses almost exclusively on the biosynthesis of its isomer, 1-octen-3-ol . Information regarding a distinct and significant biosynthetic pathway for this compound in mushrooms is not well-documented. It is likely a minor product formed through promiscuous enzyme activity or secondary reactions.

This guide provides a detailed overview of the core biosynthetic pathway responsible for the production of C8-volatiles in mushrooms, primarily centered on the well-researched fungus Agaricus bisporus (the common button mushroom). The pathway initiates from the polyunsaturated fatty acid, linoleic acid, and is catalyzed by a sequence of enzymatic reactions involving lipoxygenase (LOX) and hydroperoxide lyase (HPL).

Core Biosynthesis Pathway: The LOX-HPL Cascade

The primary route for the formation of 1-octen-3-ol and other related C8 compounds in mushrooms is the enzymatic breakdown of linoleic acid. This process is triggered by tissue damage, such as slicing or chewing, which brings the enzymes into contact with their substrates.[1]

The pathway proceeds in two main steps:

-

Oxygenation by Lipoxygenase (LOX): Lipoxygenase, a non-heme iron-containing dioxygenase, catalyzes the insertion of molecular oxygen into linoleic acid. In mushrooms like Agaricus bisporus, this reaction specifically yields 10-hydroperoxy-8(E),12(Z)-octadecadienoic acid (10-HPODE).[2][3] This step is crucial as it creates the unstable hydroperoxide intermediate necessary for the subsequent cleavage reaction.

-

Cleavage by Hydroperoxide Lyase (HPL): The 10-HPODE intermediate is then cleaved by the enzyme hydroperoxide lyase. This reaction breaks the carbon chain, yielding two products: the volatile 8-carbon compound, 1-octen-3-ol, and a 10-carbon oxo-acid, 10-oxo-decanoic acid.[2][3]

Some studies suggest that 1-octen-3-one is an intermediate that is subsequently reduced to 1-octen-3-ol.[3] The presence of other C8 alcohols and ketones, such as 3-octanone and 3-octanol, indicates that variations of this core pathway or the actions of other enzymes like alcohol dehydrogenases may also occur.[4][5]

Data Presentation

Quantitative data on the biosynthesis of C8 volatiles can be categorized into enzyme kinetics and final product concentrations.

Table 1: Enzyme Kinetic Parameters

Kinetic data for the specific lipoxygenase and hydroperoxide lyase enzymes from Agaricus bisporus are not extensively reported. However, studies on homologous enzymes from other fungi provide valuable comparative data.

| Enzyme | Source Organism | Substrate | Km | Vmax | Optimal pH | Optimal Temp. (°C) | Reference |

| Lipoxygenase | Pleurotus ostreatus | Linoleic Acid | 0.1 mM | 94.40 µmol/min | 8.0 | 25 | [4] |

| Hydroperoxide Lyase | Penicillium camemberti | 10-HPODE | 1.1 x 10-2 mM | 1.7 x 10-3 µmol/mg protein/min | 4.0 & 6.0 | 45 | [3] |

Note: Kinetic values can vary significantly based on purification methods and assay conditions.

Table 2: Concentration of C8 Volatile Compounds in Agaricus bisporus

The concentration of C8 volatiles can vary depending on the mushroom variety, developmental stage, and analytical method used.

| Compound | Concentration Range (µg/g fresh weight) | Method | Reference |

| 1-Octen-3-ol | 1.0 - 30.0 | GC-MS | [5][6] |

| 3-Octanone | 0.5 - 5.0 | GC-MS | [5] |

| 3-Octanol | 0.1 - 2.5 | GC-MS | [5] |

| 2-Octen-1-ol | 0.1 - 1.5 | GC-MS | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this biosynthetic pathway. Below are protocols for key experiments.

Lipoxygenase (LOX) Activity Assay (Spectrophotometric)

This method measures the formation of conjugated dienes from linoleic acid, which results in an increase in absorbance at 234 nm.[7][8]

a. Materials:

-

Phosphate Buffer (50 mM, pH 6.0)

-

Linoleic Acid Substrate Solution (10 mM sodium linoleate stock)

-

Mushroom tissue

-

Spectrophotometer capable of reading at 234 nm

b. Mushroom Enzyme Extract Preparation:

-

Homogenize 1g of fresh mushroom tissue in 5 mL of ice-cold 50 mM phosphate buffer (pH 6.0).

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

c. Assay Procedure:

-

Prepare the reaction mixture in a quartz cuvette by adding 1000 µL of phosphate buffer and 10 µL of the sodium linoleate stock solution.

-

Prepare a blank by adding 1002 µL of phosphate buffer and 10 µL of the sodium linoleate stock solution. Use this to zero the spectrophotometer at 234 nm.

-

Initiate the reaction by adding 2 µL of the mushroom enzyme extract to the sample cuvette. Mix quickly by inversion.

-

Immediately begin monitoring the increase in absorbance at 234 nm for at least 2-3 minutes, taking readings every 15-30 seconds.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. One unit of LOX activity is defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute.

Hydroperoxide Lyase (HPL) Activity Assay

A direct assay for HPL in crude mushroom extracts is challenging due to competing reactions. A common approach involves providing the hydroperoxide substrate and measuring the decrease in substrate or the formation of C8 products.

a. Materials:

-

10-HPODE substrate (can be synthesized using soybean LOX)

-

Mushroom enzyme extract (prepared as for LOX assay)

-

Potassium Phosphate Buffer (0.1 M, pH 6.5)

-

Ethyl acetate for extraction

-

Internal standard (e.g., octanol) for GC-MS

-

GC-MS system

b. Assay Procedure:

-

Prepare the substrate mixture by sonicating 10-HPODE in 0.1 M potassium phosphate buffer (pH 6.5).[3]

-

In a reaction vial, add 180 µL of the 10-HPODE substrate solution.

-

Initiate the reaction by adding 20 µL of the mushroom enzyme extract. Incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10-30 minutes).[9]

-

Stop the reaction by adding a small volume of acid (e.g., 2 µL of acetic acid).[9]

-

Add 400 µL of ethyl acetate containing a known concentration of an internal standard (e.g., octanol). Vortex vigorously to extract the C8 volatile products.

-

Centrifuge to separate the phases and analyze the top organic layer by GC-MS.

-

Quantify the amount of 1-octen-3-ol and other C8 products formed relative to the internal standard. HPL activity can be expressed as nmol of product formed per mg of protein per minute.

Volatile Compound Analysis (HS-SPME-GC-MS)

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for analyzing volatile profiles in mushrooms.[5][10]

a. Materials:

-

SPME fiber (e.g., 65 µm PDMS/DVB)

-

20 mL headspace vials with crimp caps

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

b. Sample Preparation and Extraction:

-

Place approximately 3g of freshly chopped or ground mushroom tissue into a 20 mL headspace vial.

-

Seal the vial hermetically.

-

Equilibrate the sample by incubating the vial at a controlled temperature (e.g., 50°C) for 10 minutes.

-

Expose the SPME fiber to the headspace above the sample for a defined extraction time (e.g., 30 minutes) at the same temperature.

c. GC-MS Analysis:

-

Retract the fiber and immediately insert it into the hot injector (e.g., 250°C) of the GC-MS system for thermal desorption (e.g., 5 minutes).

-

Separate the compounds on the capillary column using a temperature program. A typical program might be: hold at 35°C for 5 min, ramp to 100°C at 5°C/min, then ramp to 230°C at 10°C/min, and hold for 10 min.[10]

-

The mass spectrometer scans a mass range of m/z 40-350.

-

Identify compounds by comparing their mass spectra and retention indices to commercial libraries (e.g., NIST) and authentic standards.

Conclusion

The biosynthesis of C8 volatiles in mushrooms is a well-established pathway initiated by the enzymatic action of lipoxygenase and hydroperoxide lyase on linoleic acid, leading predominantly to the formation of 1-octen-3-ol. While other C8 isomers like this compound may be present, their specific formation pathways are not clearly elucidated and they represent minor components of the overall volatile profile. The protocols and data presented in this guide provide a robust framework for researchers to investigate this important biosynthetic pathway, quantify its products, and characterize the key enzymes involved. Further research is needed to isolate and kinetically characterize the specific LOX and HPL enzymes from commercially important mushroom species and to explore the formation of minor C8 compounds.

References

- 1. Purification, product characterization and kinetic properties of lipoxygenase from olive fruit (Olea europaea L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Headspace-Solid-Phase Microextraction-Gas Chromatography as Analytical Methodology for the Determination of Volatiles in Wild Mushrooms and Evaluation of Modifications Occurring during Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 7. protocols.io [protocols.io]

- 8. Lipoxygenase activity determination [protocols.io]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

(Z)-3-Octen-1-ol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Z)-3-Octen-1-ol, a significant aliphatic alcohol known for its characteristic fresh, green, and melon-like aroma. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and explores its applications and biosynthetic pathway.

Core Properties of (Z)-3-Octen-1-ol

(Z)-3-Octen-1-ol, also known as cis-3-Octen-1-ol, is a volatile organic compound with the molecular formula C8H16O.[1] It is a key aroma component in many fruits and vegetables.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 20125-84-2 | [1] |

| Molecular Formula | C8H16O | [1] |

| Molecular Weight | 128.21 g/mol | |

| IUPAC Name | (3Z)-oct-3-en-1-ol | |

| Synonyms | This compound, (Z)-oct-3-en-1-ol | [1] |

Table 2: Physicochemical Data of (Z)-3-Octen-1-ol

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Powerful fresh melon with an earthy note | [2] |

| Specific Gravity | 0.840 - 0.850 @ 25°C | [2] |

| Refractive Index | 1.440 - 1.450 @ 20°C | [2] |

| Flash Point | 87.78 °C (190.00 °F) | [2] |

| Boiling Point | Not explicitly found |

Experimental Protocols

Detailed methodologies are critical for the accurate synthesis, purification, and analysis of (Z)-3-Octen-1-ol.

A common method for the stereoselective synthesis of (Z)-alkenes is the partial hydrogenation of the corresponding alkyne using a poisoned catalyst, such as Lindlar's catalyst. This protocol is adapted from established procedures for similar transformations.

Reaction Scheme:

Materials and Reagents:

-

3-Octyn-1-ol

-

Lindlar's Catalyst (5% Pd on CaCO3, poisoned with lead)

-

Quinoline (optional, as a co-poison)

-

Anhydrous solvent (e.g., hexane, ethanol)

-

Hydrogen gas (H2)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Catalyst Suspension: In a two-necked round-bottom flask equipped with a magnetic stir bar, suspend Lindlar's catalyst in the chosen anhydrous solvent under an inert atmosphere. For enhanced selectivity, a small amount of quinoline can be added.

-

Addition of Starting Material: Add 3-Octyn-1-ol to the stirred catalyst suspension.

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of H2 (e.g., using a balloon). Stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by taking small aliquots, filtering them through a plug of Celite®, and analyzing by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Careful monitoring is crucial to prevent over-reduction to the corresponding alkane.

-

Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the solvent.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The crude (Z)-3-Octen-1-ol can be purified by distillation or column chromatography.

GC-MS is a powerful technique for the identification and quantification of volatile compounds like (Z)-3-Octen-1-ol in various matrices.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary Column (e.g., DB-5MS, HP-5MS, or equivalent)

General GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 200 °C

-

Hold: 5 minutes at 200 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 35-350

Sample Preparation (for a food matrix):

-

Homogenization: Homogenize a known amount of the solid or liquid sample.

-

Extraction: Utilize Headspace Solid-Phase Microextraction (HS-SPME) for volatile extraction. Place the homogenized sample in a headspace vial, add a saturated NaCl solution to enhance volatility, and seal the vial.

-

Equilibration and Extraction: Incubate the vial at a controlled temperature (e.g., 60 °C) with agitation for a set time (e.g., 30 minutes) to allow for equilibration of the volatiles in the headspace. Expose the SPME fiber to the headspace to adsorb the analytes.

-

Desorption and Analysis: Desorb the extracted compounds from the SPME fiber in the hot GC inlet for analysis by GC-MS.

Mandatory Visualizations

(Z)-3-Octen-1-ol is a product of the lipoxygenase (LOX) pathway, which involves the enzymatic oxidation of polyunsaturated fatty acids like linoleic acid. This pathway is prevalent in plants and fungi and is responsible for the formation of a variety of volatile compounds.

Caption: Biosynthesis of C6 and C8 volatile compounds from linoleic acid via the lipoxygenase pathway.

The following diagram illustrates a typical workflow for the analysis of (Z)-3-Octen-1-ol in a food or beverage sample using HS-SPME-GC-MS.

Caption: Experimental workflow for the analysis of (Z)-3-Octen-1-ol by HS-SPME-GC-MS.

References

An In-depth Technical Guide to the Safety and Handling of cis-3-Octen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for cis-3-Octen-1-ol, a versatile organic compound utilized in various research and industrial applications. Adherence to these guidelines is crucial for ensuring a safe laboratory and work environment.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] A summary of its key physical and chemical properties is presented in Table 1. This data is essential for the safe design of experiments and for anticipating its behavior under various conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [2][3] |

| Molecular Weight | 128.21 g/mol | [2] |

| CAS Number | 20125-84-2 | [4] |

| Appearance | Colorless to pale yellow, clear liquid | [1][3] |

| Boiling Point | 72 - 74 °C / 161.6 - 165.2 °F | [4] |

| 73 °C @ 0.5 mm Hg | [5][6] | |

| 88 - 90 °C @ 15 mmHg | [3] | |

| Density | 0.849 g/mL at 25 °C | [5][6] |

| Specific Gravity | 0.840 - 0.850 @ 25.00 °C | [1] |

| Refractive Index | 1.440 - 1.450 @ 20.00 °C | [1] |

| 1.447 (n20/D) | [5][6] | |

| Flash Point | 82 °C / 179.6 °F | [4] |

| 87.78 °C (190.00 °F) TCC | [1] | |

| Autoignition Temperature | No information available | [4] |

| Solubility | Insoluble in water. Soluble in alcohol. | [7] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary hazards include irritation and potential harm if ingested or inhaled.[2] A summary of the GHS hazard classifications is provided in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | GHS Code | Source |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | [2] |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [2] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 | [2] |

| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | [2] |

| Hazardous to the aquatic environment, acute hazard | Very toxic to aquatic life | H400 | [2] |

The toxicological properties of this compound have not been fully investigated.[4][8] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[4][9]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling

-

Ventilation: Handle in a well-ventilated area.[4][10] Use only outdoors or in a well-ventilated area.[10]

-

Personal Protective Equipment: Wear protective gloves, protective clothing, and eye/face protection.[4][10]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[10] Do not eat, drink, or smoke when using this product.[10]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[4][10] Take precautionary measures against static discharge.[10]

-

Contact Avoidance: Avoid contact with skin, eyes, or clothing.[4] Avoid ingestion and inhalation.[4]

Storage

-

Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][10]

-

Conditions to Avoid: Keep away from heat, sparks, and flame.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[10]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound. The required PPE is detailed in Table 3.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Source |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][10] | [4][10] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] | [4] |

| Respiratory Protection | When concentrations are unknown or exceed exposure limits, use a NIOSH-approved air-purifying respirator.[11] In case of insufficient ventilation, wear suitable respiratory equipment. | |

| General Hygiene | Handle in accordance with good industrial hygiene and safety practice.[4] | [4] |

The following diagram illustrates the hierarchy of controls for minimizing exposure to this compound.

Caption: Hierarchy of control measures for safe handling.

First Aid Measures

In the event of exposure, immediate action is necessary.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4] Get medical attention.[4]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[4] Get medical attention immediately if symptoms occur.[4]

-

Inhalation: Remove to fresh air.[4] Get medical attention immediately if symptoms occur.[4] If breathing has stopped, perform artificial respiration.[8]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[4] Get medical attention if symptoms occur.[4] Do NOT induce vomiting.[10]

Firefighting Measures

This compound is a combustible liquid.[4]

-

Suitable Extinguishing Media: Use CO₂, dry chemical, or foam.[4] Water mist may be used to cool closed containers.[4]

-

Unsuitable Extinguishing Media: No information available.[4]

-

Specific Hazards: Combustible material.[4] Containers may explode when heated.[4]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[4]

Accidental Release Measures

In the event of a spill or release, follow these procedures:

-

Personal Precautions: Ensure adequate ventilation.[4] Use personal protective equipment as required.[4] Remove all sources of ignition.[4] Take precautionary measures against static discharges.[4]

-

Environmental Precautions: Should not be released into the environment.[4]

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[4]

Experimental Protocols

Acute Oral Toxicity (LD50) Determination Workflow (Based on OECD Guideline 423)

The following diagram illustrates a generalized workflow for determining the acute oral toxicity (LD50) of a substance like this compound.

Caption: Workflow for acute oral toxicity testing.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4] Dispose of contents/container to an approved waste disposal plant.[4]

Regulatory Information

This compound is listed on several international chemical inventories, including:

-

Canada (DSL/NDSL)[4]

-

Europe (EINECS/ELINCS/NLP)[4]

-

Australia (AICS)[4]

-

China (IECSC)[4]

-

Japan (ENCS, ISHL)[4]

-

Korea (KECL)[4]

-

Philippines (PICCS)[4]

It is important to note that this document is a guide and should not replace a thorough review of the Safety Data Sheet (SDS) and other relevant safety literature before handling this compound. Always adhere to established laboratory safety protocols and regulations.

References

- 1. (Z)-3-octen-1-ol, 20125-84-2 [thegoodscentscompany.com]

- 2. 3-Octen-1-ol, (3Z)- | C8H16O | CID 5364519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | CAS#:20125-84-2 | Chemsrc [chemsrc.com]

- 6. This compound CAS#: 20125-84-2 [m.chemicalbook.com]

- 7. 1-Octen-3-ol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

Olfactory Properties of cis-3-Octen-1-ol and Its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactory properties of cis-3-octen-1-ol and its key isomers, including its geometric isomer trans-3-octen-1-ol and the positional and stereo-isomers of 1-octen-3-ol. This document delves into their distinct odor profiles, odor thresholds, and the underlying molecular and cellular mechanisms of their perception. Detailed experimental protocols for the sensory and analytical evaluation of these compounds are also provided, alongside visualizations of key pathways and workflows to facilitate a deeper understanding.

Introduction to Octenols and Their Olfactory Significance

Octenols are eight-carbon unsaturated alcohols that are prevalent in nature, contributing significantly to the aroma of many fruits, vegetables, and fungi. Their distinct and often potent odors make them important molecules in the flavor and fragrance industry, as well as in the study of olfaction. Understanding the subtle differences in the olfactory perception of various octenol isomers is crucial for applications ranging from food science to the development of novel therapeutics targeting olfactory pathways. This guide focuses on this compound and compares its olfactory characteristics with its trans isomer and the well-known "mushroom alcohol," 1-octen-3-ol.

Quantitative Olfactory Data

The olfactory properties of volatile compounds are primarily characterized by their odor descriptor and odor threshold. The following tables summarize the available quantitative data for this compound and its isomers.

Table 1: Odor Descriptors of this compound and Its Isomers

| Compound | Isomer | Odor Descriptors | Citations |

| 3-Octen-1-ol | cis-(Z) | Powerful fresh melon, earthy, fatty, fruity, slight mustiness, raw potato, green, cortex, herbal, fusel, spicy. | [1][][3] |

| trans-(E) | (No specific descriptors found in the search results) | ||

| 1-Octen-3-ol | (R)-(-) | Mushroom-like, fruity, soft. | [4] |

| (S)-(+) | Moldy, grassy, herbaceous, green, musty. | [4] | |

| Racemic | Mushroom-like, earthy-green, metallic, slightly fatty, oily. |

Table 2: Odor Thresholds of this compound and Its Isomers

| Compound | Isomer | Odor Threshold (in ppb) | Medium | Citations |

| 3-Octen-1-ol | cis-(Z) | No information available | - | [5] |

| trans-(E) | No information available | - | ||

| 1-Octen-3-ol | (R)-(-) | 10 | Aqueous Ethanol | [4] |

| (S)-(+) | 100 | Aqueous Ethanol | [4] | |

| Racemic | ~1 | Not specified |

Experimental Protocols

The determination of olfactory properties relies on a combination of analytical chemistry and sensory science. The two primary methodologies are Gas Chromatography-Olfactometry (GC-O) for identifying odor-active compounds and Quantitative Descriptive Analysis (QDA) for characterizing and quantifying sensory attributes.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[6][7] This allows for the identification of specific compounds in a complex mixture that are responsible for its aroma.

Detailed Methodology:

-

Sample Preparation:

-

For liquid samples (e.g., fruit juice, wine), volatile compounds can be extracted using methods like liquid-liquid extraction, solid-phase microextraction (SPME), or stir bar sorptive extraction (SBSE).

-

For solid samples (e.g., mushrooms, herbs), headspace analysis (static or dynamic) is often employed to collect the volatile compounds.[8]

-

It is crucial to choose an extraction method that minimizes the formation of artifacts and is representative of the sample's aroma profile.[8]

-

-

Gas Chromatographic Separation:

-

A gas chromatograph equipped with a capillary column is used to separate the volatile compounds in the extract.

-

The choice of the column's stationary phase (e.g., non-polar, polar) is critical for achieving good separation of the target analytes. For alcohols like octenols, a polar stationary phase such as a polyethylene glycol (WAX) column is often suitable.

-

The oven temperature is programmed to ramp up over time to elute compounds with a wide range of boiling points.

-

-

Olfactometric Detection:

-

The effluent from the GC column is split between a chemical detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) and a sniffing port.[7]

-

A trained sensory panelist or "assessor" sniffs the effluent at the sniffing port and records the time, duration, intensity, and description of any detected odors.

-

Humidified air is typically mixed with the effluent at the sniffing port to prevent the nasal passages from drying out.

-

-

Data Analysis:

-

The data from the chemical detector (retention time and mass spectrum) is correlated with the sensory data from the olfactometry.

-

This allows for the identification of the specific compounds that elicit an olfactory response.

-

Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the relative odor potency of the compounds by serially diluting the extract and noting the dilution at which the odor is no longer detectable.[8]

-

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product.[9] It relies on a trained panel of assessors to provide objective and reproducible data.

Detailed Methodology:

-

Panelist Selection and Training:

-

Select 8-12 individuals based on their sensory acuity, ability to articulate perceptions, and commitment.

-

Train the panel over several sessions to develop a consensus vocabulary (lexicon) to describe the aroma, flavor, and texture of the samples.[10] Reference standards for each descriptor should be provided to calibrate the panelists.[10]

-

-

Lexicon Development:

-

Present the panelists with a range of samples that are representative of the product category being tested.

-

Through open discussion, the panel generates a list of descriptive terms for all sensory modalities. For octenols, this would focus on aroma attributes.

-

The panel leader facilitates the discussion to ensure the terms are precise, unique, and non-hedonic (i.e., not expressing preference).

-

-

Intensity Scaling and Scoring:

-

Once the lexicon is established, panelists are trained to rate the intensity of each attribute on a numerical scale, typically a line scale from 0 (not perceptible) to 10 or 100 (very strong).[9]

-

Anchors or reference points on the scale can be used to improve consistency.

-

-

Sample Evaluation:

-

Samples are prepared in a consistent manner and presented to the panelists in a controlled environment (e.g., individual booths with controlled lighting and temperature).[11]

-

Samples are typically coded with random three-digit numbers to blind the panelists to the identity of the samples.

-

The order of sample presentation is randomized or balanced to minimize carry-over effects.[11]

-

-

Data Analysis:

-

The intensity ratings from each panelist are collected and analyzed statistically.

-

Analysis of Variance (ANOVA) is often used to determine if there are significant differences in the sensory attributes among the samples.

-

The results can be visualized using spider plots or other graphical representations to compare the sensory profiles of different samples.

-

Olfactory Signaling Pathway

The perception of odors, including those of octenols, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). While the specific receptors for this compound and its isomers have not been definitively identified in humans, the general mechanism of olfactory signal transduction is well-established.

Mechanism of Olfactory Signal Transduction:

-

Odorant Binding: An odorant molecule, such as an octenol isomer, binds to a specific olfactory receptor (OR) on the membrane of an olfactory sensory neuron.

-

G-Protein Activation: This binding event causes a conformational change in the OR, which in turn activates an associated G-protein (specifically, Gαolf).

-

Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates and activates the enzyme adenylyl cyclase III.

-

cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The opening of CNG channels allows for an influx of cations (primarily Ca²⁺ and Na⁺), leading to depolarization of the olfactory sensory neuron's membrane.

-

Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the neuron's axon to the olfactory bulb in the brain.

-

Signal Processing: In the olfactory bulb, the signals are processed and then relayed to higher brain centers, including the piriform cortex, amygdala, and orbitofrontal cortex, where the odor is perceived and interpreted.

Conclusion

This compound and its isomers exhibit distinct and potent olfactory properties that are of significant interest to researchers in sensory science, flavor chemistry, and drug development. While the odor profiles of some isomers, particularly the enantiomers of 1-octen-3-ol, are well-characterized, further research is needed to determine the specific odor thresholds of cis- and trans-3-octen-1-ol. The experimental protocols outlined in this guide, namely Gas Chromatography-Olfactometry and Quantitative Descriptive Analysis, provide a robust framework for the comprehensive sensory evaluation of these and other volatile compounds. A deeper understanding of the specific olfactory receptors that bind to these C8 unsaturated alcohols will be a key area for future research, potentially enabling the targeted modulation of odor perception.

References

- 1. (Z)-3-octen-1-ol, 20125-84-2 [thegoodscentscompany.com]

- 3. 3-Octen-1-ol, (3Z)- | C8H16O | CID 5364519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The 1-Octen-3-ols [leffingwell.com]

- 5. fishersci.com [fishersci.com]

- 6. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]

- 7. GC-O-MS technique and its applications in food flavor analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ec.europa.eu [ec.europa.eu]

- 11. How to Conduct Sensory Tests: Steps and Best Practices - Agriculture Notes by Agriculture.Institute [agriculture.institute]

Fungal Volatile Organic Compounds and Their Ecological Roles: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fungal volatile organic compounds (FVOCs) are a diverse group of low molecular weight, high vapor pressure carbon-based compounds produced as primary and secondary metabolites by fungi.[1] These molecules readily diffuse through terrestrial and aquatic environments, acting as crucial mediators of intra- and inter-kingdom communication. Their roles are vast and varied, influencing interactions between fungi and plants, insects, bacteria, and even other fungi.[1] The study of FVOCs has gained significant traction due to their potential applications in agriculture as biocontrol agents and plant growth promoters, as well as in biotechnology and drug development. This guide provides a comprehensive overview of the biosynthesis of FVOCs, their ecological significance, and detailed methodologies for their study.

Biosynthesis and Chemical Diversity of Fungal Volatile Organic Compounds

The remarkable chemical diversity of FVOCs stems from a few key biosynthetic pathways that fungi utilize to produce a wide array of compounds, including alcohols, aldehydes, ketones, esters, and terpenes.

Major Biosynthetic Pathways

Fungi primarily employ four major pathways for the synthesis of FVOCs:

-

Mevalonate Pathway: This pathway is central to the production of terpenes and terpenoids, a large and diverse class of FVOCs.[1]

-

Shikimate Pathway: Aromatic FVOCs are often synthesized through the shikimate pathway.

-

Polyketide Pathway: This pathway is responsible for the production of a variety of secondary metabolites, including some volatile compounds.

-

Fatty Acid/Oxylipin Pathway: Many aliphatic FVOCs are derived from the oxidation of fatty acids.[1]

Chemical Classes of FVOCs

The biosynthetic pathways mentioned above give rise to a wide spectrum of chemical classes, each with distinct properties and ecological functions. Common classes of FVOCs include:

-

Alcohols: (e.g., 1-octen-3-ol, 2-methyl-1-butanol)

-

Aldehydes: (e.g., hexanal, benzaldehyde)

-

Ketones: (e.g., 2-heptanone, 3-octanone)

-

Esters: (e.g., ethyl acetate, isoamyl acetate)

-

Terpenes and Terpenoids: (e.g., limonene, β-caryophyllene)

-

Sulfur-containing compounds: (e.g., dimethyl disulfide)

Ecological Roles of Fungal Volatile Organic Compounds

FVOCs are key players in shaping microbial communities and mediating interactions between fungi and other organisms. Their effects can be either beneficial or detrimental, depending on the compound, its concentration, and the receiving organism.

Plant-Fungus Interactions

FVOCs play a pivotal role in the complex relationships between fungi and plants, which can be pathogenic, mutualistic, or endophytic.

-

Plant Growth Promotion: Many fungi, particularly those in the genus Trichoderma, produce VOCs that enhance plant growth.[2][3] These compounds can increase plant biomass, chlorophyll content, and root development.[2][3]

-

Induction of Plant Defenses: FVOCs can "prime" plants to respond more quickly and strongly to subsequent pathogen or herbivore attacks. This induced systemic resistance is often mediated by the jasmonic acid (JA) and salicylic acid (SA) signaling pathways.[1]

-

Phytotoxicity: Some pathogenic fungi release phytotoxic VOCs that can inhibit seed germination, reduce root growth, and cause tissue damage.

Fungus-Insect Interactions

FVOCs act as semiochemicals in fungus-insect interactions, influencing insect behavior. They can act as:

-

Attractants: Some FVOCs mimic the scent of food sources or aggregation pheromones, attracting insects to the fungus.

-

Repellents: Conversely, other FVOCs can deter insects from feeding on or colonizing the fungus.

Fungus-Microbe Interactions

FVOCs are potent weapons in the competitive world of microorganisms. They can exhibit:

-

Antifungal Activity: Many fungi produce VOCs that inhibit the growth of competing fungal species.

-

Antibacterial Activity: Some FVOCs also have antibacterial properties, helping the producing fungus to secure resources.

Quantitative Data on FVOC Effects

The following tables summarize quantitative data from various studies on the effects of FVOCs.

Table 1: Effects of Fungal VOCs on Plant Growth

| Fungal Species | Plant Species | Observed Effect | Quantitative Data | Reference |

| Trichoderma spp. | Arabidopsis thaliana | Increased biomass and chlorophyll content | 37.1–41.6% increase in biomass; 82.5–89.3% increase in chlorophyll | [2] |

| Trichoderma viride | Tomato | Increased biomass, plant size, and lateral root development | >99% increase in biomass | [2] |

| Cladosporium halotolerans NGPF1 | Horticultural crops | Promoted plant growth | - | [4] |

| Trichoderma koningiopsis T-51 | Tomato, Arabidopsis thaliana | Improved fruit quality and biomass | - |

Table 2: Antimicrobial Activity of Fungal VOCs

| Fungal Species | Target Pathogen | Main Active VOCs | Inhibition/MIC | Reference |

| Ceratocystis fimbriata | Monilinia laxa, Fusarium oxysporum, Monilinia fructicola, Botrytis cinerea, Alternaria solani, Aspergillus flavus | Benzaldehyde, 2-Phenylethanol, 1-Octen-3-ol | MIC: 0.094 to 0.284 ml L⁻¹ | [5] |

| Sarocladium brachiariae HND5 | Fusarium oxysporum f. sp. cubense | 2-methoxy-4-vinylphenol, 3,4-dimethoxystyrol, caryophyllene | EC50: 36, 60, and 2900 μL/L headspace, respectively | |

| Muscodor spp. | Various fungi and bacteria | - | Broad-spectrum inhibition | |

| Trichoderma spp. | Various plant pathogenic fungi | 6-pentyl-α-pyrone | - | [1] |

Table 3: Behavioral Responses of Insects to Fungal VOCs

| Fungal Species/VOC | Insect Species | Behavioral Response | Quantitative Data | Reference |

| Aureobasidium pullulans | Various | Attraction | 1,315 species oriented to traps | [3] |

| (E)-2-hexenal, 1-pentanol | Sitophilus zeamais | Repellence at high concentrations | - | [3] |

| Ethyl acetate, acetaldehyde, 2-pentanol, 3-methyl-1-butanol | Carpophilus hemipterus, Tribolium confusum, Tyrophagus putrescentiae | Attraction/Preference | - | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments in FVOC research.

Fungal Culture and VOC Collection

Objective: To cultivate fungi under controlled conditions and collect the emitted volatile organic compounds for analysis.

Protocol:

-

Fungal Culture:

-

Prepare a suitable culture medium, such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA), in sterile Petri dishes or glass vials.

-

Inoculate the center of the medium with a mycelial plug or spore suspension of the desired fungal strain.

-

Seal the plates or vials and incubate at the optimal temperature and light conditions for the specific fungus.

-

-

VOC Collection (Solid-Phase Microextraction - SPME):

-

After a designated incubation period, place the fungal culture in a sealed headspace vial.

-

Expose a pre-conditioned SPME fiber to the headspace above the fungal culture for a defined period (e.g., 30-60 minutes) at a controlled temperature.

-

The volatile compounds will adsorb onto the fiber coating.

-

Retract the fiber into the needle and immediately proceed to GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the collected FVOCs.

Protocol:

-

Injection: Insert the SPME fiber into the heated injection port of the gas chromatograph. The high temperature desorbs the VOCs from the fiber onto the GC column.

-

Separation: The VOCs are separated based on their boiling points and affinity for the stationary phase as they travel through the GC column with a carrier gas (e.g., helium). A temperature gradient is typically used to facilitate separation.

-

Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Data Analysis: The obtained mass spectra are compared to a spectral library (e.g., NIST) to identify the compounds. Quantification can be achieved by comparing peak areas to those of known standards.

Plant Growth Promotion Bioassay

Objective: To assess the effect of FVOCs on plant growth in a non-contact setup.

Protocol:

-

Experimental Setup: Use a partitioned Petri dish or a "plate-within-a-plate" system.[6]

-

Fungal Inoculation: In one compartment, place a culture of the fungus producing the VOCs.

-

Plant Germination: In the other compartment, place surface-sterilized seeds of the plant to be tested (e.g., Arabidopsis thaliana) on a suitable growth medium (e.g., Murashige and Skoog medium).[7]

-

Incubation: Seal the plates to allow for the diffusion of VOCs from the fungus to the plants. Incubate under controlled light and temperature conditions.

-

Data Collection: After a defined period, measure various plant growth parameters, such as root length, shoot biomass, and chlorophyll content, and compare them to a control group without the fungal culture.

Antimicrobial Activity Bioassay (Dual Culture Assay)

Objective: To evaluate the inhibitory effect of FVOCs from one fungus on the growth of another microorganism.

Protocol:

-

Experimental Setup: Use a partitioned Petri dish or place two separate open Petri dishes inside a larger sealed container.

-

Inoculation: Inoculate one plate with the FVOC-producing fungus and the other plate with the target microorganism (fungus or bacterium).[8][9][10][11][12]

-

Incubation: Seal the system and incubate at an appropriate temperature.

-

Data Collection: Measure the growth (e.g., colony diameter) of the target microorganism over time and compare it to a control grown in the absence of the FVOC-producing fungus. Calculate the percentage of growth inhibition.[12]

Insect Behavioral Bioassay (Olfactometer)

Objective: To determine the behavioral response (attraction or repulsion) of insects to FVOCs.

Protocol:

-

Odor Source: Introduce the FVOCs (either from a fungal culture or as a pure synthetic compound) into one of the air streams. The other arm(s) should contain a control (e.g., clean air or solvent).

-

Insect Introduction: Release an insect at the downwind end of the olfactometer.

-

Data Collection: Record the amount of time the insect spends in each arm of the olfactometer and/or the first choice it makes. Statistically analyze the data to determine if there is a significant preference or avoidance of the FVOC-laden air stream.

Signaling Pathways and Logical Relationships

FVOC Perception and Signaling in Plants

Plants perceive FVOCs through a complex and not yet fully understood mechanism. The current hypothesis involves cell surface receptors, intracellular proteins, and transporters.[1][13][14][15] Upon perception, a signaling cascade is initiated, often involving an influx of calcium ions, activation of Mitogen-Activated Protein Kinases (MAPKs), and subsequent activation of transcription factors like WRKY and MYC.[1][13][14] These transcription factors then regulate the expression of defense-related genes.

Caption: FVOC perception in plants leading to a defense response.

Crosstalk between Jasmonic Acid (JA) and Salicylic Acid (SA) Signaling

The JA and SA pathways are central to plant defense and often exhibit antagonistic crosstalk.[13][16][17][18] FVOCs can modulate this crosstalk to either enhance or suppress plant immunity. For instance, some FVOCs might promote the JA pathway, which is typically effective against necrotrophic pathogens and insects, while suppressing the SA pathway, which is crucial for defense against biotrophic pathogens.

References

- 1. Fungal volatile organic compounds: mechanisms involved in their sensing and dynamic communication with plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of an Application Method for Volatile Compounds Derived from Mushroom Fungi Beds as Plant Growth-Promoting Biostimulants [mdpi.com]